2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine
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Overview
Description
2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family. This compound features a bromine atom and a methyl group attached to a biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of the amine group makes it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine typically involves a multi-step process:
Nitration: The starting material, 5-methyl-[1,1’-biphenyl]-2-amine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Bromination: Finally, the compound is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions include substituted biphenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 5-Bromo-2-methyl-2-pentene
- Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate
Comparison: Compared to similar compounds, 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological interactions. The presence of the amine group further enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C13H12BrN |
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Molecular Weight |
262.14 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12BrN/c1-9-6-7-13(15)11(8-9)10-4-2-3-5-12(10)14/h2-8H,15H2,1H3 |
InChI Key |
UNLGNGGTMWAHCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC=CC=C2Br |
Origin of Product |
United States |
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